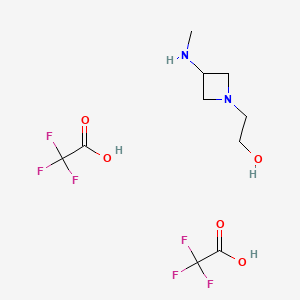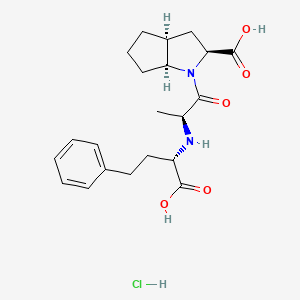
Ramiprilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramiprilate hydrochloride is the hydrochloride salt form of ramiprilate, which is the active metabolite of ramipril. Ramipril is a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the management of hypertension and congestive heart failure. This compound exerts its effects by inhibiting the angiotensin-converting enzyme, thereby reducing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ramiprilate hydrochloride is synthesized from ramipril through hydrolytic cleavage of the ester group in ramipril. The synthesis involves the following steps:
Hydrolysis: Ramipril is hydrolyzed to ramiprilate using an aqueous solution of hydrochloric acid under controlled temperature and pH conditions.
Purification: The resulting ramiprilate is purified through crystallization or chromatography techniques to obtain a high-purity product.
Formation of Hydrochloride Salt: Ramiprilate is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of ramipril followed by purification and salt formation. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ramiprilate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in ramipril is hydrolyzed to form ramiprilate.
Salt Formation: Ramiprilate reacts with hydrochloric acid to form this compound.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid, controlled temperature, and pH.
Salt Formation: Hydrochloric acid.
Major Products
Hydrolysis: Ramiprilate.
Salt Formation: this compound.
Aplicaciones Científicas De Investigación
Ramiprilate hydrochloride has several scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors.
Toxicology: Research on the toxicological effects of this compound helps in understanding its safety profile.
Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating hypertension and heart failure.
Biochemical Research: Studies on the molecular mechanisms of angiotensin-converting enzyme inhibition.
Mecanismo De Acción
Ramiprilate hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benazepril
- Fosinopril
- Quinapril
Uniqueness
Ramiprilate hydrochloride is unique due to its high potency and long duration of action compared to other angiotensin-converting enzyme inhibitors. It has a favorable pharmacokinetic profile, making it effective in managing hypertension and heart failure with fewer side effects .
Propiedades
Fórmula molecular |
C21H29ClN2O5 |
|---|---|
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1 |
Clave InChI |
RDOAXUOAUIEDLE-IHKHYVGZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


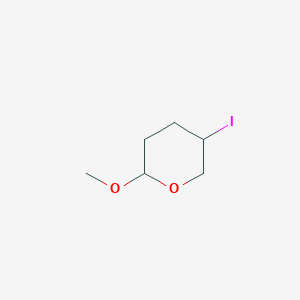
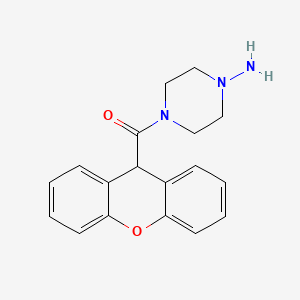
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)
![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
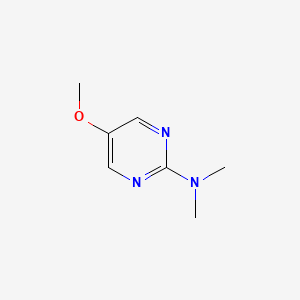

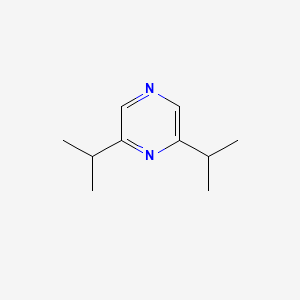
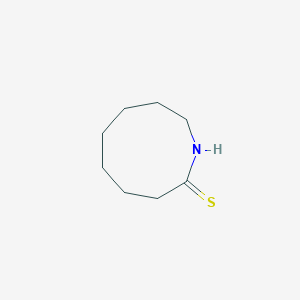
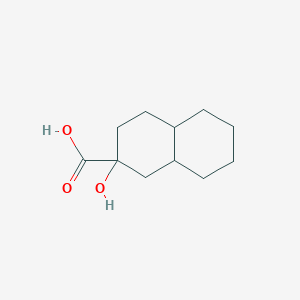
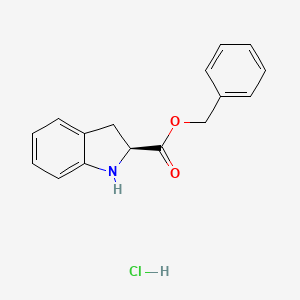
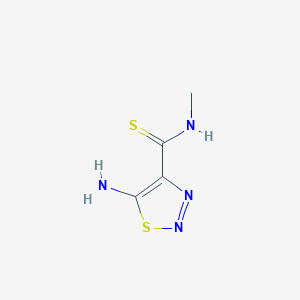
![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)

